

# 4-Bromobenzyl bromide molecular weight and formula

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## Compound of Interest

Compound Name: 4-Bromobenzyl bromide

Cat. No.: B049343

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An In-depth Technical Guide to **4-Bromobenzyl Bromide** for Researchers and Drug Development Professionals

## Introduction

**4-Bromobenzyl bromide**, also known as  $\alpha,p$ -dibromotoluene, is a bifunctional aromatic compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzyl bromide group and a more stable aryl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl bromide moiety is highly susceptible to nucleophilic substitution (S<sub>N</sub>2) reactions, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.<sup>[1]</sup> This dual reactivity allows for sequential and site-selective functionalization, rendering it an invaluable reagent in the development of pharmaceutical intermediates and novel chemical entities.<sup>[1][2]</sup> This guide provides core data, physicochemical properties, and a representative experimental workflow for its application in synthetic chemistry.

## Core Properties and Data

The fundamental molecular and physical properties of **4-Bromobenzyl bromide** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety considerations.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub>	PubChem[3], ChemicalBook[4]
Molecular Weight	249.93 g/mol	PubChem[3], Pharmaffiliates[5], Sigma-Aldrich[6]
CAS Number	589-15-1	ChemicalBook[4], Sigma-Aldrich[2]
Appearance	Coarse Crystalline Solid	ChemicalBook[4]
Melting Point	62-64 °C (lit.)	Sigma-Aldrich[2]
Synonyms	1-Bromo-4-(bromomethyl)benzene, p-Bromobenzyl bromide, alpha,p-Dibromotoluene	PubChem[3], Sigma-Aldrich[2]

## Experimental Protocols: Suzuki Cross-Coupling

The following protocol details a representative Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, using **4-Bromobenzyl bromide** to synthesize a biaryl compound. This reaction selectively functionalizes the aryl bromide position.

Objective: To synthesize 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

- **4-Bromobenzyl bromide** (1.0 eq)
- 4-Cyanophenylboronic acid (1.1 eq)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 eq)
- Triphenylphosphine (PPh<sub>3</sub>, 0.08 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq)

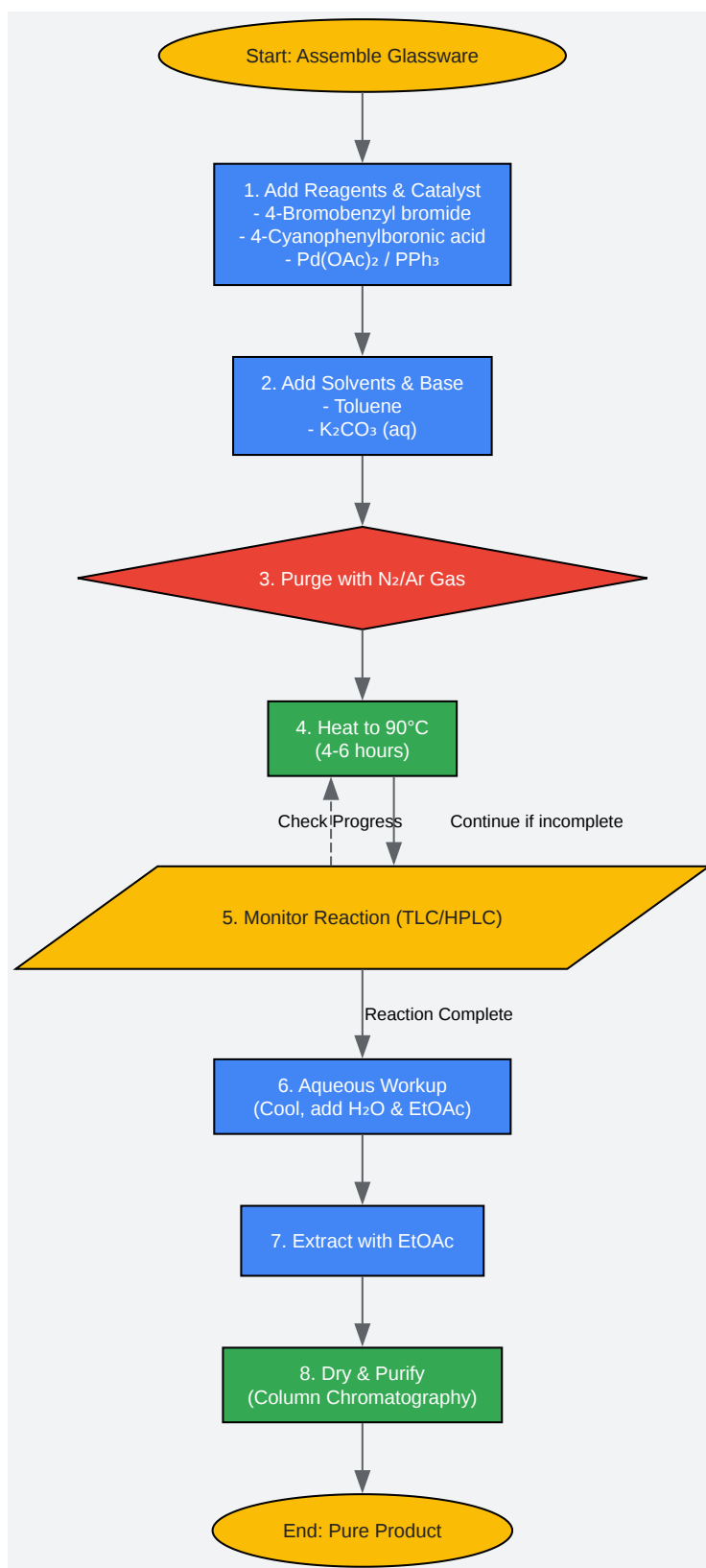
- Toluene (Solvent)
- Water (Solvent)
- Nitrogen or Argon gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

#### Procedure:

- **Reaction Setup:** To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add **4-Bromobenzyl bromide** (2.50 g, 10.0 mmol), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (210 mg, 0.8 mmol).
- **Solvent and Base Addition:** Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (10 mL, 20.0 mmol).
- **Inerting the Atmosphere:** Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate (20 mL each).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, from initial setup to final product purification.



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Workflow for Suzuki cross-coupling using **4-Bromobenzyl bromide**.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)